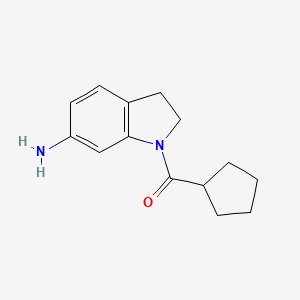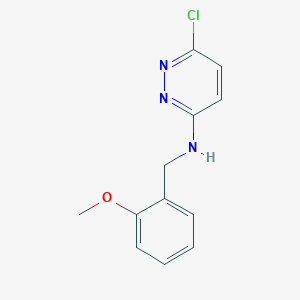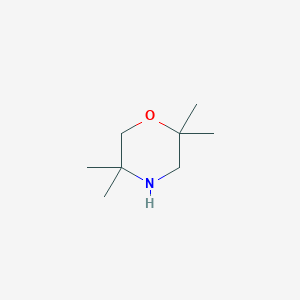
(4-メチル-1H-インドール-1-イル)酢酸
概要
説明
科学的研究の応用
アルカロイド合成における役割
(4-メチル-1H-インドール-1-イル)酢酸などのインドール誘導体は、様々なアルカロイドの合成において重要な役割を果たしています . それらは選択されたアルカロイドに存在する一般的な部分構造です . 選択されたアルカロイドにおける部分構造としてのインドールの構築は、近年研究の焦点となっています .
生物活性化合物
インドール誘導体は、様々な健康状態の治療のための生物活性化合物として応用されてきました . それらは、癌細胞、微生物、およびヒトの体における様々なタイプの疾患の治療において可能性を示しています .
抗ウイルス活性
インドール誘導体は、抗ウイルス活性を示すことが実証されています . 例えば、特定のインドール誘導体は、インフルエンザA型およびコクサッキーB4型ウイルスに対して阻害活性を示しています .
抗炎症活性
いくつかのインドール誘導体は、そのin vivo抗炎症活性について評価されています . それらは、体内の炎症を軽減する可能性を示しています .
鎮痛活性
インドール誘導体は、鎮痛(痛みを和らげる)活性についても評価されています . それらは、体内の痛みを和らげる可能性を示しています .
抗HIV活性
特定のインドール誘導体は、潜在的な抗HIV-1剤として報告されています . それらは、HIV-1ウイルスを阻害する可能性を示しています .
Safety and Hazards
作用機序
Target of Action
It is known that indole derivatives, which include (4-methyl-1h-indol-1-yl)acetic acid, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The pharmacokinetics of indole derivatives are of wide interest due to their diverse biological and clinical applications .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It is known that the synthesis of indole derivatives can be environmentally benign, due to the avoidance of chromatography and isolation steps .
生化学分析
Biochemical Properties
(4-Methyl-1H-indol-1-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including (4-methyl-1H-indol-1-yl)acetic acid, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The exact nature of these interactions can vary depending on the specific enzyme or protein involved.
Cellular Effects
The effects of (4-methyl-1H-indol-1-yl)acetic acid on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, (4-methyl-1H-indol-1-yl)acetic acid can impact cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of (4-methyl-1H-indol-1-yl)acetic acid involves several key processes. This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, indole derivatives can bind to specific receptors or enzymes, leading to the modulation of their activity . This binding can result in the inhibition of enzyme activity or the activation of signaling pathways, ultimately affecting cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-methyl-1H-indol-1-yl)acetic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including (4-methyl-1H-indol-1-yl)acetic acid, can exhibit varying degrees of stability and degradation under different conditions . Additionally, long-term exposure to this compound can lead to changes in cellular function, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (4-methyl-1H-indol-1-yl)acetic acid can vary with different dosages in animal models. Studies have demonstrated that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, (4-methyl-1H-indol-1-yl)acetic acid may also exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
(4-Methyl-1H-indol-1-yl)acetic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. Indole derivatives are known to be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic pathways can influence the overall biological activity of (4-methyl-1H-indol-1-yl)acetic acid, affecting its therapeutic potential and safety profile.
Transport and Distribution
The transport and distribution of (4-methyl-1H-indol-1-yl)acetic acid within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of (4-methyl-1H-indol-1-yl)acetic acid in therapeutic applications.
Subcellular Localization
The subcellular localization of (4-methyl-1H-indol-1-yl)acetic acid can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of (4-methyl-1H-indol-1-yl)acetic acid within the cell can influence its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
2-(4-methylindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-3-2-4-10-9(8)5-6-12(10)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVALGQXRMNJDQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


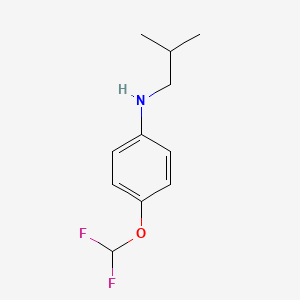
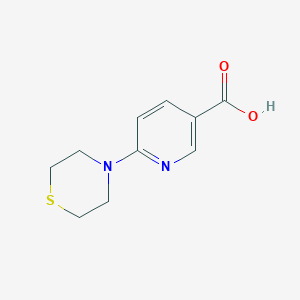

![2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1451733.png)
![tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate](/img/structure/B1451734.png)
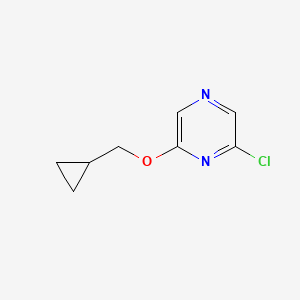

![4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde](/img/structure/B1451739.png)

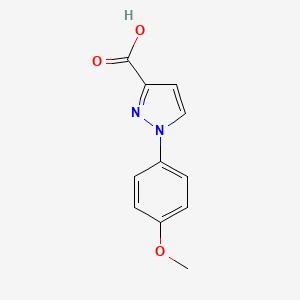
![Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate](/img/structure/B1451745.png)
